Enhanced Lipophilicity and Balanced Polarity Compared to Unsubstituted Benzhydryl-Azetidine Core
The addition of the methoxymethyl group at the 3-position significantly modulates the compound's lipophilicity and polar surface area relative to the simpler 1-benzhydryl azetidine core. 1-Benzhydryl-3-(methoxymethyl)azetidine (MW 267.37) exhibits a consensus LogP of 3.18 and a TPSA of 12.47 Ų . In contrast, 1-(Diphenylmethyl)azetidine (MW 223.31), which lacks the methoxymethyl moiety, has a lower molecular weight and a much smaller TPSA of approximately 3.2 Ų, indicating it is more lipophilic and less capable of polar interactions . This quantitative difference suggests the target compound may possess a more favorable balance between membrane permeability (enhanced by LogP > 3) and solubility/polar interactions (provided by the ether oxygen in the methoxymethyl group), which is often crucial for achieving desirable ADME properties in drug candidates.
| Evidence Dimension | Lipophilicity and Polar Surface Area |
|---|---|
| Target Compound Data | Consensus LogP = 3.18, TPSA = 12.47 Ų, MW = 267.37 g/mol |
| Comparator Or Baseline | 1-(Diphenylmethyl)azetidine: TPSA ~3.2 Ų (calculated), MW = 223.31 g/mol |
| Quantified Difference | Δ LogP: +~3.18 (vs. a likely higher LogP for the unsubstituted analog), Δ TPSA: +~9.3 Ų, Δ MW: +44.06 g/mol |
| Conditions | In silico physicochemical property predictions (XLOGP3, iLOGP, WLOGP, MLOGP, SILICOS-IT) for the target compound; TPSA calculated for the comparator. |
Why This Matters
This differentiation is critical for medicinal chemists aiming to fine-tune lipophilicity and polarity to balance potency with favorable ADME/PK profiles, allowing for rational lead optimization.
